N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide
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Overview
Description
N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[221]heptan-2-yl)oxy)ethyl)ethanaminium bromide is a complex organic compound with a unique structure that combines a quaternary ammonium group with a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide typically involves multiple steps:
Formation of the bicyclic intermediate: The bicyclic structure, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, is synthesized through a Diels-Alder reaction followed by reduction.
Etherification: The hydroxyl group of the bicyclic intermediate is converted to an ether using a suitable alkylating agent.
Quaternization: The etherified intermediate is then reacted with N,N-dimethyl-2-chloroethylamine to introduce the quaternary ammonium group.
Bromination: Finally, the compound is treated with hydrobromic acid to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide can undergo various chemical reactions, including:
Substitution reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The ester and ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a phase transfer catalyst due to its quaternary ammonium group, facilitating reactions between aqueous and organic phases.
Biology
In biological research, it may serve as a model compound for studying the interactions of quaternary ammonium compounds with biological membranes.
Medicine
Potential medical applications include its use as an antimicrobial agent, given the known activity of quaternary ammonium compounds against bacteria and viruses.
Industry
In industry, it could be used in formulations for disinfectants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis. Additionally, the bicyclic structure may enhance its binding affinity to specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(octyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide
- N,N-Dimethyl-2-(decyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide
Uniqueness
The uniqueness of N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide lies in its specific alkyl chain length and the presence of the bicyclic structure, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C25H48BrNO3 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
dimethyl-(2-nonoxy-2-oxoethyl)-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium;bromide |
InChI |
InChI=1S/C25H48NO3.BrH/c1-7-8-9-10-11-12-13-17-29-23(27)20-26(5,6)16-18-28-22-19-21-14-15-25(22,4)24(21,2)3;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QJANRYGXRLDSSM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)CCOC1CC2CCC1(C2(C)C)C.[Br-] |
Origin of Product |
United States |
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